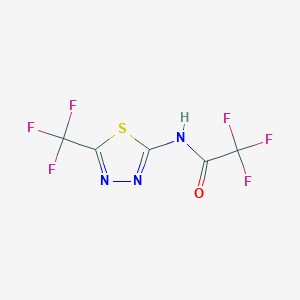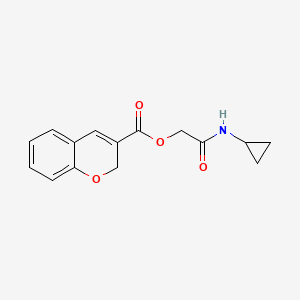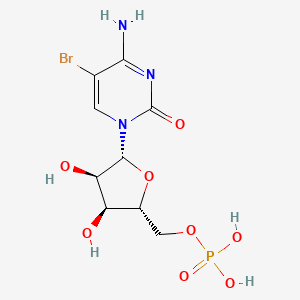
6-Bromothymidine 5'-(dihydrogen phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated pyrimidine ring, a hydroxytetrahydrofuran moiety, and a phosphate group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the bromination of a suitable pyrimidine precursor, followed by the introduction of the hydroxytetrahydrofuran moiety through a series of nucleophilic substitution and protection-deprotection steps. The final step involves the phosphorylation of the hydroxyl group to yield the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes. Reduction : Reduction reactions can target the brominated pyrimidine ring, potentially yielding debrominated derivatives. Substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Biology : Its potential as a biochemical probe allows researchers to study various biological processes, including enzyme interactions and cellular signaling pathways. Medicine : The compound’s pharmacological properties are being explored for potential therapeutic applications, such as antiviral and anticancer agents. Industry : In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. The brominated pyrimidine ring can interact with nucleic acids, potentially inhibiting viral replication or cancer cell proliferation. The hydroxytetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Bromomethyl methyl ether: A brominated compound used in organic synthesis.
Uniqueness: : ((2R,3S,5R)-5-(6-Bromo-5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate stands out due to its combination of a brominated pyrimidine ring and a hydroxytetrahydrofuran moiety, which imparts unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject for further research and development.
Propiedades
Número CAS |
189688-12-8 |
|---|---|
Fórmula molecular |
C10H14BrN2O8P |
Peso molecular |
401.10 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-(6-bromo-5-methyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14BrN2O8P/c1-4-8(11)13(10(16)12-9(4)15)7-2-5(14)6(21-7)3-20-22(17,18)19/h5-7,14H,2-3H2,1H3,(H,12,15,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 |
Clave InChI |
ZYYRYDNOONSUIO-RRKCRQDMSA-N |
SMILES isomérico |
CC1=C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O)Br |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pentacosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12938843.png)

![6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12938848.png)
![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12938862.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenylhydrazinecarboxamide](/img/structure/B12938890.png)
![3-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B12938894.png)
![5-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12938896.png)
![Benzoic acid, 3-[3-(3,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938903.png)
![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)




